molecular formula C7H5ClN4O2S B12560562 2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 143205-17-8

2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12560562
CAS No.: 143205-17-8
M. Wt: 244.66 g/mol
InChI Key: SRSYKKJSEXPHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, a sulfanylidenetetrazolidinyl group, and a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common method includes the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . The reaction conditions often require cooling to 0°C and the use of solvents such as pyridine and dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques suitable for industrial scales.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonamides and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives.

Scientific Research Applications

2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(5-sulfanylidenetetrazolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a chloro substituent and a sulfanylidenetetrazolidinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other quinone derivatives that may lack these specific functional groups.

Properties

CAS No.

143205-17-8

Molecular Formula

C7H5ClN4O2S

Molecular Weight

244.66 g/mol

IUPAC Name

1-(4-chloro-2,5-dihydroxyphenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H5ClN4O2S/c8-3-1-6(14)4(2-5(3)13)12-7(15)9-10-11-12/h1-2,13-14H,(H,9,11,15)

InChI Key

SRSYKKJSEXPHOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)O)N2C(=S)N=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.